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Introduction: The Analytical Imperative for 1-
Allylcyclohexanol
In the landscape of chemical research and development, particularly in fields such as fragrance

synthesis, polymer chemistry, and pharmaceutical intermediates, the precise structural

elucidation of molecules is paramount. 1-Allylcyclohexanol (CAS: 1123-34-8, Molecular

Formula: C₉H₁₆O, Molecular Weight: 140.22 g/mol ) is a tertiary alcohol whose utility is

intrinsically linked to its specific three-dimensional structure and the reactivity of its functional

groups—the hydroxyl group and the terminal alkene of the allyl substituent.[1][2] A foundational

understanding of its spectroscopic signature is not merely academic; it is a critical requirement

for quality control, reaction monitoring, and mechanistic studies.

This guide provides an in-depth analysis of the core spectroscopic data of 1-
Allylcyclohexanol, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this

document explains the causal relationships behind the observed spectral features, grounding

the interpretation in fundamental principles and established methodologies. The protocols

described herein are designed as self-validating systems, ensuring that researchers can

confidently acquire and interpret their own data.

I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Proton and Carbon

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b074781?utm_src=pdf-interest
https://www.benchchem.com/product/b074781?utm_src=pdf-body
https://www.benchchem.com/product/b074781?utm_src=pdf-body
https://www.benchchem.com/product/b074781?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C1123348&Mask=200
https://spectrabase.com/spectrum
https://www.benchchem.com/product/b074781?utm_src=pdf-body
https://www.benchchem.com/product/b074781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a

molecule. For a tertiary alcohol like 1-Allylcyclohexanol, which lacks a proton on the carbinol

carbon, a combined analysis of ¹H and ¹³C NMR is essential for unambiguous characterization.

[3]

A Note on Data Source: While experimental NMR data for 1-Allylcyclohexanol exists within

subscription-based databases like SpectraBase, this guide will utilize high-quality predicted

NMR data for illustrative purposes.[4] This approach is a common and valuable tool in modern

chemistry for spectral assignment. The predicted values are supplemented with established,

cited chemical shift ranges to ensure scientific validity.

¹H NMR Spectroscopy Data
The proton NMR spectrum maps the chemical environment of all hydrogen atoms in the

molecule. The key to interpretation lies in analyzing chemical shift (δ), signal integration (area

under the peak), and spin-spin splitting patterns (multiplicity).
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Assigned
Proton(s)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale for
Assignment

H-1' (Allyl CH) 5.85 - 5.95 ddt 1H

Vinylic proton,

deshielded by

the double bond

and split by H-2'

(cis and trans)

and H-3'.

H-2'a (Allyl

=CH₂)
5.10 - 5.20 dq 1H

Terminal vinylic

proton (trans to

CH),

diastereotopic.

H-2'b (Allyl

=CH₂)
5.05 - 5.15 dq 1H

Terminal vinylic

proton (cis to

CH),

diastereotopic.

H-3' (Allyl CH₂) 2.20 - 2.30 d 2H

Allylic protons

adjacent to the

quaternary

carbon,

deshielded by

the double bond.

Cyclohexyl H

(axial/eq)
1.40 - 1.70 m 10H

Complex

multiplet for the

five CH₂ groups

of the cyclohexyl

ring. Overlapping

signals are

expected.

-OH 1.20 - 1.30 s (broad) 1H The hydroxyl

proton signal is a

broad singlet due

to chemical
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exchange; its

shift is highly

variable.[3]

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides a count of unique carbon environments and information about

their electronic state.

Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C-1' (Allyl CH) 134.5
Vinylic carbon, deshielded by

the double bond.

C-2' (Allyl =CH₂) 117.0 Terminal vinylic carbon.

C-1 (Quaternary C-OH) 72.5

Quaternary carbon bonded to

oxygen, significantly

deshielded. Signal is typically

weak.[5]

C-3' (Allyl CH₂) 47.0
Allylic carbon adjacent to the

quaternary center.

Cyclohexyl C-2/6 38.0
Carbons adjacent to the

quaternary center.

Cyclohexyl C-4 26.0

Carbon at the para position

relative to the quaternary

center.

Cyclohexyl C-3/5 22.5

Carbons at the meta position

relative to the quaternary

center.

NMR Data Interpretation and Insights
The NMR data provides a clear structural fingerprint. The ¹H NMR spectrum distinctly shows

the AMX system of the allyl group's vinylic protons and the allylic CH₂ protons. The large,
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overlapping multiplet between 1.40-1.70 ppm is characteristic of the cyclohexyl ring protons.

The broad singlet for the -OH proton is a classic indicator of an alcohol, and its identity can be

definitively confirmed by a "D₂O shake," where the addition of deuterium oxide causes the

proton to exchange with deuterium, leading to the disappearance of the -OH peak from the

spectrum.[3]

The ¹³C NMR spectrum is equally informative. The presence of seven distinct signals confirms

the molecular symmetry. The downfield signal at 72.5 ppm is characteristic of a carbon atom

bonded to an electronegative oxygen atom. The signals at 134.5 and 117.0 ppm are definitive

for the sp² hybridized carbons of the alkene. The remaining four signals in the aliphatic region

correspond to the four unique carbon environments within the cyclohexyl ring.

Experimental Protocol: NMR Sample Preparation and
Acquisition
A self-validating protocol ensures data integrity and reproducibility.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-Allylcyclohexanol into a clean, dry vial.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The

choice of solvent is critical as it can influence the chemical shift of exchangeable protons

like -OH.

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the

solution to serve as the 0 ppm reference point.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the probe to optimize magnetic field homogeneity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://spectrabase.com/
https://www.benchchem.com/product/b074781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz

spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and

16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling,

resulting in a single sharp peak for each unique carbon environment.[6]

Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary, especially to observe the weak

quaternary carbon signal.

Confirmatory Test (D₂O Exchange):

After initial ¹H NMR acquisition, remove the sample.

Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

Shake gently to mix and re-acquire the ¹H NMR spectrum. The disappearance of the -OH

peak confirms its assignment.[7]
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II. Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching and bending).

IR Spectroscopy Data
The IR spectrum for 1-Allylcyclohexanol is sourced from the NIST/EPA Gas-Phase Infrared

Database.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~3630 cm⁻¹ (sharp,

gas phase)
O-H Stretch Alcohol (-OH)

Definitive for the

hydroxyl group. In a

liquid sample, this

peak would be broad

and shifted to ~3350

cm⁻¹ due to hydrogen

bonding.[4][5]

~3080 cm⁻¹ =C-H Stretch Alkene

Indicates C-H bonds

on the sp² hybridized

carbons of the allyl

group.[8]

2850-2950 cm⁻¹ C-H Stretch Alkane (Cyclohexyl)

Strong absorptions

corresponding to the

sp³ C-H bonds of the

cyclohexyl and allylic

CH₂ groups.

~1645 cm⁻¹ C=C Stretch Alkene

Confirms the

presence of the

carbon-carbon double

bond in the allyl

group.[8]

1100-1210 cm⁻¹ C-O Stretch Tertiary Alcohol

The position of this C-

O stretching band is

characteristic of a

tertiary alcohol.[5]

IR Spectrum Interpretation and Insights
The IR spectrum provides immediate confirmation of the key functional groups. The most

prominent feature is the O-H stretching vibration. In the provided gas-phase spectrum, it

appears as a sharp peak, but for liquid samples typically analyzed in a research lab, this would

be a very broad and strong absorption centered around 3350 cm⁻¹ due to intermolecular
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hydrogen bonding.[7] The presence of both sp³ C-H stretches (below 3000 cm⁻¹) and sp² C-H

stretches (above 3000 cm⁻¹) clearly differentiates the saturated cyclohexyl ring from the

unsaturated allyl group. The C=C stretch at ~1645 cm⁻¹ is a reliable indicator of the alkene,

and the strong C-O stretch in the 1100-1210 cm⁻¹ range confirms the alcohol functionality and

strongly suggests its tertiary nature.[5]

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid

or solid samples with minimal preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty crystal. This is crucial as it will be automatically

subtracted from the sample spectrum.

Sample Application: Place a single drop of neat 1-Allylcyclohexanol directly onto the center

of the ATR crystal.

Data Acquisition: Lower the ATR press arm to ensure good contact between the sample and

the crystal.

Spectrum Collection: Initiate the scan. Typically, 16 to 32 scans are co-added to produce a

high signal-to-noise spectrum over a range of 4000-400 cm⁻¹.

Cleaning: After analysis, clean the sample from the crystal using a soft tissue dampened with

a suitable solvent (e.g., isopropanol), then allow it to dry completely.
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III. Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides two key pieces of information: the molecular weight of the

compound and structural clues based on its fragmentation pattern upon ionization. Electron

Ionization (EI) is a common high-energy technique used for this purpose.

Mass Spectrometry Data
The mass spectrum for 1-Allylcyclohexanol is sourced from the NIST Mass Spectrometry

Data Center.[1][9]
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m/z (mass-to-
charge ratio)

Proposed
Fragment

Fragmentation
Pathway

Significance

140 [C₉H₁₆O]⁺• Molecular Ion (M⁺•)

Corresponds to the

molecular weight of

the compound. Its

presence, even at low

abundance, is critical

for confirming the

molecular formula.

The peak for tertiary

alcohols is often very

weak or absent.[10]

122 [M - H₂O]⁺• Dehydration

Loss of a neutral

water molecule (18

Da). A very common

fragmentation

pathway for alcohols.

[11]

99 [M - C₃H₅]⁺ α-Cleavage

Loss of the allyl

radical (41 Da).

Cleavage of the bond

alpha to the oxygen

atom is a

characteristic

fragmentation for

alcohols.[2][11]

81 [C₆H₉]⁺ Dehydration + H loss
Loss of water from the

m/z 99 fragment.

57 [C₄H₉]⁺ Ring Cleavage

A characteristic

fragment for cyclic

alcohols resulting from

a complex ring

cleavage mechanism.

[12]
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41 [C₃H₅]⁺ Allyl Cation
The stable allyl cation

itself.

Mass Spectrum Interpretation and Insights
The mass spectrum of 1-Allylcyclohexanol is consistent with its structure as a tertiary cyclic

alcohol. The molecular ion peak at m/z 140 is expected to be of low intensity, a common

feature for tertiary alcohols which fragment readily.[10] The most diagnostically significant

fragmentation pathways are the loss of water (M-18) to give a peak at m/z 122, and alpha-

cleavage. For this molecule, alpha-cleavage can involve the loss of the allyl group (41 Da) to

yield the prominent peak at m/z 99, or cleavage of the ring. The peak at m/z 99, representing

the stable oxonium ion, is often a major fragment. The presence of a significant peak at m/z 57

is a strong indicator of a cyclohexanol derivative.[12]

Experimental Protocol: Electron Ionization (EI) GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing

volatile compounds like 1-Allylcyclohexanol.

Sample Preparation: Prepare a dilute solution of 1-Allylcyclohexanol (~100 ppm) in a

volatile organic solvent like dichloromethane or ethyl acetate.

GC Separation:

Inject a small volume (e.g., 1 µL) of the solution into the GC.

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary

column (e.g., a DB-5ms).

A temperature program (e.g., starting at 50°C, ramping to 250°C) is used to separate the

analyte from any impurities based on boiling point and column interaction.

MS Ionization and Analysis:

As the 1-Allylcyclohexanol elutes from the GC column, it enters the MS ion source.
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In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on

their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Conclusion
The comprehensive spectroscopic analysis of 1-Allylcyclohexanol through NMR, IR, and MS

provides a self-validating and unambiguous structural confirmation. NMR spectroscopy

delineates the complete carbon-hydrogen framework, IR spectroscopy rapidly confirms the

essential alcohol and alkene functional groups, and mass spectrometry verifies the molecular

weight while revealing characteristic fragmentation patterns that corroborate the structure. The

integrated application of these techniques, guided by the robust protocols detailed in this guide,

empowers researchers to confidently identify and characterize this molecule, ensuring the

integrity and success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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